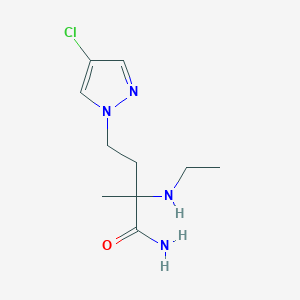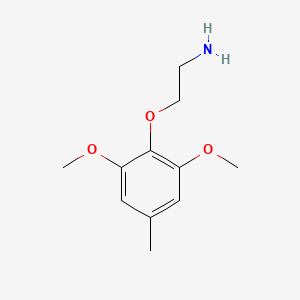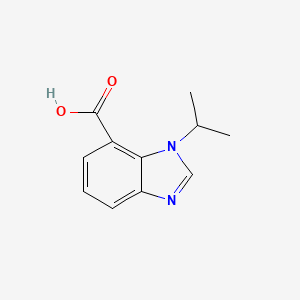
1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that features a benzodiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodiazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile scaffold for drug development and other applications.
Preparation Methods
The synthesis of 1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodiazole ring.
Industrial production methods often utilize similar synthetic routes but are optimized for scale. This can include the use of continuous flow reactors and other technologies to improve yield and reduce production costs.
Chemical Reactions Analysis
1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzodiazole ring.
Scientific Research Applications
1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-propan-2-ylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-5-3-4-8(10(9)13)11(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
SFBOFXQFYCWRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=CC=CC(=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)
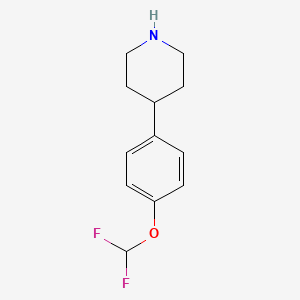
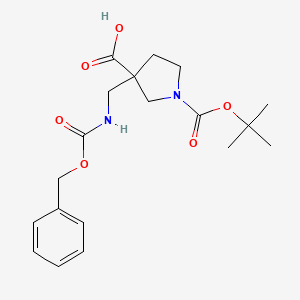


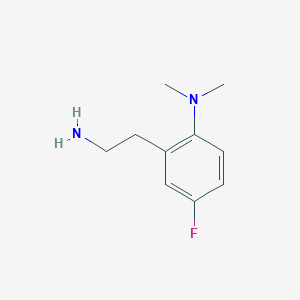
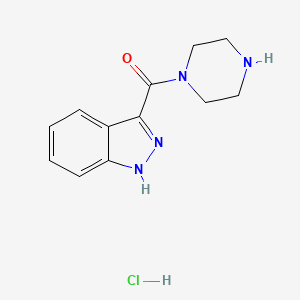
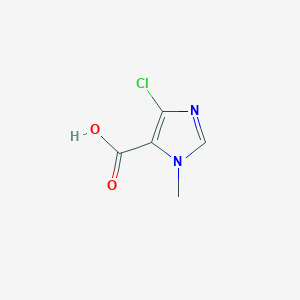
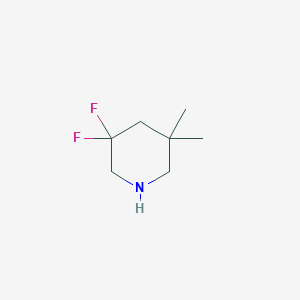
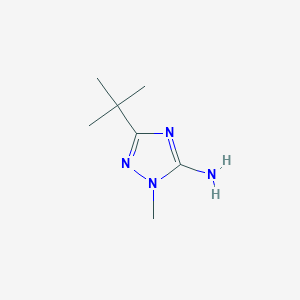
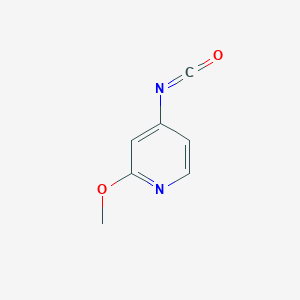
![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
